1-(2,5-difluorophenyl)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)methanesulfonamide
CAS No.: 1396767-23-9
Cat. No.: VC4605509
Molecular Formula: C18H20F2N2O4S
Molecular Weight: 398.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396767-23-9 |
|---|---|
| Molecular Formula | C18H20F2N2O4S |
| Molecular Weight | 398.42 |
| IUPAC Name | 1-(2,5-difluorophenyl)-N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]methanesulfonamide |
| Standard InChI | InChI=1S/C18H20F2N2O4S/c19-16-1-2-17(20)15(9-16)12-27(24,25)21-10-13-3-6-22(7-4-13)18(23)14-5-8-26-11-14/h1-2,5,8-9,11,13,21H,3-4,6-7,10,12H2 |
| Standard InChI Key | CBMBPLIXHWLDDE-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1CNS(=O)(=O)CC2=C(C=CC(=C2)F)F)C(=O)C3=COC=C3 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s molecular formula is C₁₈H₂₀F₂N₂O₄S, with a molecular weight of 398.4 g/mol . Its IUPAC name, 1-(2,5-difluorophenyl)-N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]methanesulfonamide, reflects three critical substructures:
-
Methanesulfonamide backbone: Provides solubility and hydrogen-bonding capacity via the sulfonamide group (-SO₂NH-).
-
2,5-Difluorophenyl ring: Enhances metabolic stability and modulates electronic properties through fluorine’s electronegativity .
-
Furan-3-carbonyl-piperidine moiety: Contributes aromatic interactions and conformational rigidity, potentially influencing target binding .
The 3D conformation reveals a semi-flexible structure, with the piperidine ring adopting a chair configuration and the furan carbonyl group oriented perpendicularly to the sulfonamide plane .
Table 1: Key Physicochemical Properties
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step sequence, as inferred from analogous sulfonamide derivatives :
-
Piperidine functionalization: Piperidine-4-ylmethanamine is acylated with furan-3-carbonyl chloride under Schotten-Baumann conditions to yield 1-(furan-3-carbonyl)piperidin-4-yl)methylamine.
-
Sulfonamide coupling: The amine intermediate reacts with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the methanesulfonamide core .
-
Difluorophenyl incorporation: A nucleophilic aromatic substitution introduces the 2,5-difluorophenyl group via Suzuki-Miyaura coupling or Ullmann reaction .
Critical reaction parameters include temperature control (40–60°C for acylation), solvent selection (dichloromethane or DMF), and catalyst use (palladium for cross-couplings) .
| Step | Yield (%) | Purity (HPLC) | Conditions |
|---|---|---|---|
| Piperidine acylation | 78 | 95 | DCM, 0°C, 2 h |
| Sulfonamide formation | 85 | 98 | Et₃N, RT, 4 h |
| Difluorophenyl coupling | 65 | 92 | Pd(PPh₃)₄, 80°C, 12 h |
Pharmacological Profile
Target Engagement
The compound exhibits high affinity for 5-HT₂A serotonin receptors (Kᵢ = 3.2 nM), a trait shared with structurally related piperidine sulfonamides . This antagonism is attributed to:
-
Hydrophobic interactions: The difluorophenyl ring occupies a lipophilic pocket in the receptor’s transmembrane domain.
-
Hydrogen bonding: The sulfonamide NH forms a critical bond with Thr3.37 of the receptor .
-
Piperidine positioning: The furan carbonyl group stabilizes the ligand-receptor complex via π-π stacking with Phe6.52 .
Pharmacokinetics
In rodent models, the compound demonstrates oral bioavailability of 62% and a brain-to-plasma ratio of 1.8, indicating favorable blood-brain barrier penetration . Microsomal stability assays (rat liver) show a half-life of 45 minutes, suggesting moderate hepatic clearance .
Table 3: Pharmacokinetic Parameters (Rat)
| Parameter | Value | Method |
|---|---|---|
| Oral Bioavailability | 62% | Plasma AUC comparison |
| t₁/₂ (Half-life) | 4.2 h | LC-MS/MS |
| Vd (Volume of Distribution) | 2.1 L/kg | Non-compartmental |
| CL (Clearance) | 0.35 L/h/kg |
Therapeutic Applications
Neurological Disorders
Preclinical studies highlight potential in schizophrenia and depression, where 5-HT₂A antagonism ameliorates hyperactivity and anhedonia in rodent models . A dose-dependent reduction in DOI-induced head twitches (ED₅₀ = 1.5 mg/kg) underscores its efficacy .
Inflammatory Conditions
The sulfonamide group’s COX-2 inhibitory activity (IC₅₀ = 0.8 μM) suggests utility in rheumatoid arthritis and neuroinflammation . In LPS-challenged macrophages, the compound reduces TNF-α production by 70% at 10 μM .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume